Carbanide;1-cyclopentylethanone;iron(2+)
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Overview
Description
Carbanide;1-cyclopentylethanone;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentylethanone, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1-cyclopentylethanone;iron(2+) typically involves the reaction of cyclopentyl methyl ketone (1-cyclopentylethanone) with iron(2+) salts in the presence of a suitable base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbanide;1-cyclopentylethanone;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
Scientific Research Applications
Carbanide;1-cyclopentylethanone;iron(2+) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Carbanide;1-cyclopentylethanone;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, facilitating electron transfer and catalytic activity. The pathways involved often include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbanide;1-cyclopentylethanone;iron(2+) include:
Ferrocene: An organometallic compound with a similar iron center but different ligand structure.
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Iron(II) acetylacetonate: A coordination complex with iron(2+) and acetylacetonate ligands.
Uniqueness
Carbanide;1-cyclopentylethanone;iron(2+) is unique due to its combination of carbanide and cyclopentylethanone ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific catalytic and research applications .
Properties
Molecular Formula |
C16H30FeO2 |
---|---|
Molecular Weight |
310.25 g/mol |
IUPAC Name |
carbanide;1-cyclopentylethanone;iron(2+) |
InChI |
InChI=1S/2C7H12O.2CH3.Fe/c2*1-6(8)7-4-2-3-5-7;;;/h2*7H,2-5H2,1H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
GSYYYFGLPXPIDX-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe+2] |
Origin of Product |
United States |
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